molecular formula C9H9BrO2 B057263 2-(3-Bromophenyl)propanoic acid CAS No. 53086-52-5

2-(3-Bromophenyl)propanoic acid

Cat. No. B057263
CAS RN: 53086-52-5
M. Wt: 229.07 g/mol
InChI Key: QLHMQZFTSIHQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193183B2

Procedure details

To a solution of LDA in THF/n-heptane/ethylbenzene (1.8 M, 17 mL) at 0° C. is added a solution of 2-(3-bromo-phenyl)-propionic acid [3 g, 13.9 mmol, Intermediate (69)] in THF (5 mL) dropwise during 15 minutes. Stir for 1 hour, followed by addition of methyl iodide (4.93 g, 34.8 mmol) in THF (5 mL) dropwise during 10 min. The reaction mixture is stirred for 15 hours, quenched with 2N hydrochloric acid, concentrated in vacuo, and diluted with ether (150 mL). The ether layer is washed with 2N hydrochloric acid, extracted three times with 2N sodium hydroxide (50 mL), Combined sodium hydroxide layers are acidified with 6 N hydrochloric acid to pH=1 and extracted three times with ether (75 mL). Combined organic layers are washed with brine, dried over sodium sulfate and concentrated to obtain 2-(3-bromo-phenyl)-2-methyl-propionic acid as a solid (3.08 g, 91% yield), which is used without further purification. LC/MS: 243 (M+H)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF n-heptane ethylbenzene
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2]C([N-]C(C)C)C.[Br:9][C:10]1[CH:11]=[C:12]([CH:16]([CH3:20])[C:17]([OH:19])=[O:18])[CH:13]=[CH:14][CH:15]=1.CI>C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.C1COCC1>[Br:9][C:10]1[CH:11]=[C:12]([C:16]([CH3:2])([CH3:20])[C:17]([OH:19])=[O:18])[CH:13]=[CH:14][CH:15]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C(=O)O)C
Name
THF n-heptane ethylbenzene
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.93 g
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
Stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quenched with 2N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ether (150 mL)
WASH
Type
WASH
Details
The ether layer is washed with 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 2N sodium hydroxide (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether (75 mL)
WASH
Type
WASH
Details
Combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.